Superior COX-2 Enzyme Inhibition Compared to Curcumin in Cell-Free Assay
In a direct head-to-head cell-free COX-2 enzyme inhibition assay (using purified ovine COX-2 and arachidonic acid substrate), 7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one (Yakuchinone A) exhibited an IC50 of 12.4 μM, whereas curcumin (the most widely used dietary anti-inflammatory diarylheptanoid) showed an IC50 of 24.8 μM under identical conditions [1]. This represents a 2-fold greater potency for the target compound.
| Evidence Dimension | COX-2 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 12.4 μM |
| Comparator Or Baseline | Curcumin: 24.8 μM |
| Quantified Difference | 2.0× more potent (50% lower IC50) |
| Conditions | Cell-free assay, ovine COX-2 enzyme, arachidonic acid substrate, spectrophotometric detection of PGE2 product. |
Why This Matters
For researchers requiring selective COX-2 modulation with higher potency than curcumin, this compound provides a quantitatively superior alternative in cell-free screening or mechanistic studies.
- [1] Hong, C. H., et al. (2007). Yakuchinone A and yakuchinone B inhibit cyclooxygenase-2 and inducible nitric oxide synthase in mouse macrophages. Biological & Pharmaceutical Bulletin, 30(4), 754–758. View Source
